molecular formula C20H22N2O3 B6572073 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921912-94-9

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6572073
CAS No.: 921912-94-9
M. Wt: 338.4 g/mol
InChI Key: NBJVMMCZKJELKC-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals. The “2-ethoxy” and “1-ethyl” parts refer to ethoxy and ethyl groups attached to the molecule, which are common in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring, for example, is a cyclic structure that can influence the compound’s reactivity and properties. The presence of the amide group could also have significant effects on the compound’s behavior .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group might be hydrolyzed under certain conditions to produce a carboxylic acid and an amine. The ethoxy group could potentially be replaced by other groups in a substitution reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to the environment. Without specific information, it’s difficult to provide a detailed analysis of these aspects .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and safety profile. This might include laboratory experiments, computational modeling, and possibly even clinical trials if the compound shows promise as a therapeutic agent .

Properties

IUPAC Name

2-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-17-11-10-15(13-14(17)9-12-19(22)23)21-20(24)16-7-5-6-8-18(16)25-4-2/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJVMMCZKJELKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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